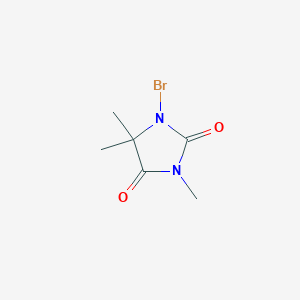
1-Bromo-3,5,5-trimethylimidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3,5,5-trimethylimidazolidine-2,4-dione is a chemical compound with the molecular formula C6H9BrN2O2. It is a derivative of imidazolidine and contains bromine, making it a brominated organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-3,5,5-trimethylimidazolidine-2,4-dione can be synthesized through a series of bromination reactions. One common method involves the bromination of 5,5-dimethylhydantoin, followed by further reactions to introduce the bromine atom at the desired position .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination processes, where 5,5-dimethylhydantoin is treated with bromine under controlled conditions to yield this compound. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-3,5,5-trimethylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming new products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Wissenschaftliche Forschungsanwendungen
1-Bromo-3,5,5-trimethylimidazolidine-2,4-dione has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-Bromo-3,5,5-trimethylimidazolidine-2,4-dione involves its ability to interact with biological molecules and disrupt cellular processes. The bromine atom plays a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity, disruption of cell membranes, and other cellular effects .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-3-chloro-5,5-dimethylimidazolidine-2,4-dione: This compound is structurally similar and also contains bromine and chlorine atoms.
5,5-Dimethylhydantoin: The parent compound from which 1-Bromo-3,5,5-trimethylimidazolidine-2,4-dione is derived.
Uniqueness: this compound is unique due to its specific bromination pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
70264-24-3 |
|---|---|
Molekularformel |
C6H9BrN2O2 |
Molekulargewicht |
221.05 g/mol |
IUPAC-Name |
1-bromo-3,5,5-trimethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C6H9BrN2O2/c1-6(2)4(10)8(3)5(11)9(6)7/h1-3H3 |
InChI-Schlüssel |
GXSUDNWBHULBQB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)N(C(=O)N1Br)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


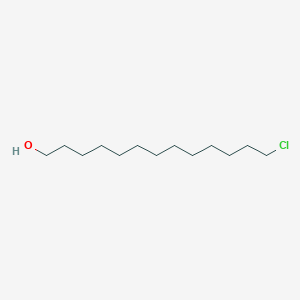
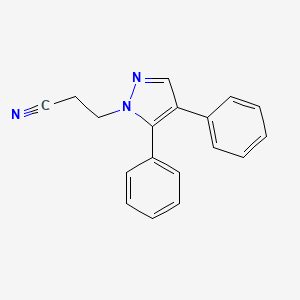
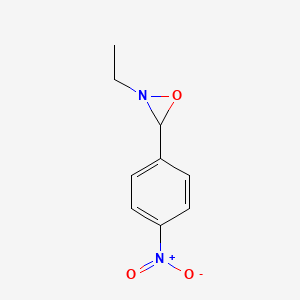
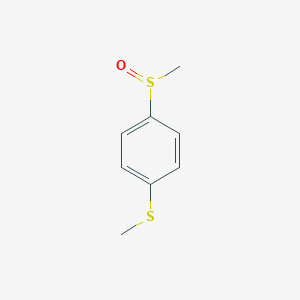

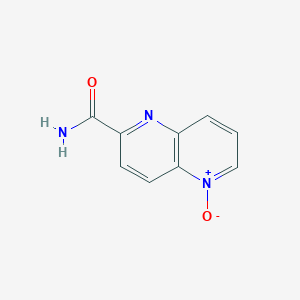
![6-Amino-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium chloride](/img/structure/B14470931.png)

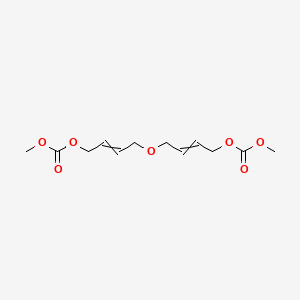



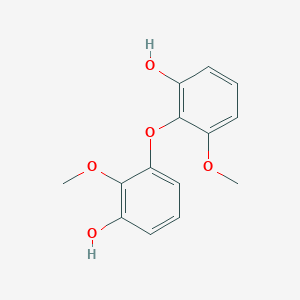
![1-Oxa-4-thiaspiro[4.11]hexadecane](/img/structure/B14470960.png)
